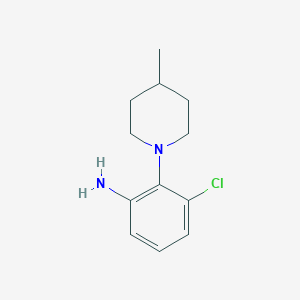

3-Chloro-2-(4-methylpiperidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-2-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-5-7-15(8-6-9)12-10(13)3-2-4-11(12)14/h2-4,9H,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIANBLRPQFBPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360114 | |

| Record name | 3-chloro-2-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842965-35-9 | |

| Record name | 3-chloro-2-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline, a substituted aniline derivative of significant interest in medicinal chemistry and materials science. We detail a robust synthetic strategy centered on the Buchwald-Hartwig amination, explaining the mechanistic rationale and procedural nuances. Furthermore, this document outlines a comprehensive analytical workflow for the unambiguous structural elucidation and purity confirmation of the target compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this valuable chemical building block.

Introduction

Substituted anilines are cornerstone scaffolds in modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1] The incorporation of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[2] When combined with a saturated heterocycle like 4-methylpiperidine, the resulting architecture, This compound , presents a versatile platform for generating novel chemical entities. This compound, identified by CAS Number 842965-35-9, possesses the molecular formula C₁₂H₁₇ClN₂ and a molecular weight of approximately 224.73 g/mol .[3][4]

The strategic challenge in synthesizing this molecule lies in the selective formation of the C-N bond at the C2 position of the aniline ring, ortho to the amine and meta to the chlorine. This guide provides a validated, field-proven approach to this challenge using a palladium-catalyzed cross-coupling reaction and establishes a rigorous protocol for its subsequent characterization.

Part I: Synthesis via Buchwald-Hartwig Amination

Strategic Rationale and Retrosynthetic Analysis

The creation of aryl amines has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, which offer mild conditions and broad functional group tolerance compared to classical methods like nucleophilic aromatic substitution (SₙAr).[5] For the synthesis of this compound, the Buchwald-Hartwig amination stands out as the superior strategy.[6] This reaction facilitates the coupling of an aryl halide with an amine, making it perfectly suited for joining the 2,3-dichloroaniline and 4-methylpiperidine fragments.

The choice of 2,3-dichloroaniline as the starting material is strategic. While coupling could theoretically occur at either C2 or C3, the greater steric hindrance at the C2 position, flanked by both a chlorine and an amino group, is overcome by the use of specialized catalyst systems. The alternative, SₙAr, would require harsh conditions (high temperature and pressure) and would likely suffer from poor yields and side reactions.

Caption: Retrosynthetic analysis of the target molecule.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium complex. The success of coupling an electron-rich amine with a relatively unreactive aryl chloride hinges on the choice of a suitable phosphine ligand. Bulky, electron-rich biaryl monophosphine ligands, such as XPhos, are essential as they promote the rate-limiting oxidative addition and reductive elimination steps while preventing catalyst decomposition.[6]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2,3-dichloroaniline to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: 4-methylpiperidine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.[7]

-

Reductive Elimination: This final, bond-forming step yields the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions, including an inert atmosphere.

Reagents & Materials:

| Reagent | Molar Eq. | CAS No. | Notes |

|---|---|---|---|

| 2,3-Dichloroaniline | 1.0 | 608-27-5 | Starting material |

| 4-Methylpiperidine | 1.2 | 626-58-4 | Nucleophile |

| Pd₂(dba)₃ | 0.01 | 51364-51-3 | Palladium Precatalyst |

| XPhos | 0.03 | 564483-18-7 | Ligand |

| Sodium tert-butoxide | 2.0 | 865-48-5 | Base |

| Anhydrous Toluene | - | 108-88-3 | Solvent |

Procedure:

-

Inert Atmosphere Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).

-

Flask Purging: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene, followed by 2,3-dichloroaniline (1.0 eq) and 4-methylpiperidine (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature and quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to brown liquid.[8]

Part II: Comprehensive Characterization

Unambiguous confirmation of the synthesized molecule's structure and purity is paramount. A multi-technique approach provides a self-validating system of analysis.

Caption: Logical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. Predicted chemical shifts are based on analogous structures and established principles.[9]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.9 - 7.1 | m | 1H | Ar-H (H4 or H6) |

| ~6.6 - 6.8 | m | 2H | Ar-H (H5 and H4/H6) |

| ~3.8 (broad s) | s | 2H | -NH₂ |

| ~2.8 - 3.0 | m | 2H | Piperidine-H (axial, C2/C6) |

| ~2.6 - 2.8 | m | 2H | Piperidine-H (equatorial, C2/C6) |

| ~1.7 - 1.9 | m | 3H | Piperidine-H (C3/C5 eq, C4) |

| ~1.3 - 1.5 | m | 2H | Piperidine-H (C3/C5 ax) |

| ~0.95 | d | 3H | -CH₃ |

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | Ar-C -NH₂ |

| ~140 | Ar-C -N(piperidine) |

| ~135 | Ar-C -Cl |

| ~129 | Ar-C H |

| ~118 | Ar-C H |

| ~115 | Ar-C H |

| ~53 | Piperidine C 2/C 6 |

| ~34 | Piperidine C 3/C 5 |

| ~31 | Piperidine C 4 |

| ~22 | -C H₃ |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition. The presence of a single chlorine atom yields a distinctive isotopic pattern.

-

Expected Exact Mass [M+H]⁺: 225.1156 for C₁₂H₁₈ClN₂⁺.

-

Isotopic Pattern: A characteristic M+ and M+2 peak cluster will be observed in an approximate 3:1 intensity ratio, which is definitive for a monochlorinated compound.

-

Fragmentation: Key fragment ions would likely arise from the loss of the methyl group or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

Predicted IR Absorption Bands (cm⁻¹):

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (Piperidine, -CH₃) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1320-1250 | C-N Stretch | Aryl Amine |

| 800-750 | C-Cl Stretch | Aryl Halide |

Conclusion and Outlook

This guide has detailed a robust and efficient synthesis of this compound using the Buchwald-Hartwig amination. The causality for selecting this palladium-catalyzed method lies in its superior efficiency, mild conditions, and functional group tolerance for constructing the target C-N bond. The comprehensive characterization workflow, integrating NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the unequivocal identification and purity of the final product.

As a functionalized building block, this compound is primed for use in discovery chemistry. Its distinct structural features—a primary amine for further derivatization, a chlorinated aromatic ring for subsequent cross-coupling reactions, and a piperidine moiety common in bioactive molecules—make it a high-value intermediate for developing novel therapeutics and advanced materials.[10]

References

- 1. アニリン、置換アニリン | Thermo Fisher Scientific [thermofisher.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 842965-35-9|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 842965-35-9 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel aromatic amine, 3-Chloro-2-(4-methylpiperidin-1-yl)aniline. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its application and development. This document delves into the structural and electronic properties, and outlines detailed, field-proven methodologies for its empirical characterization. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its analysis, drawing upon data from structurally related analogues and established analytical techniques.

Introduction

This compound is a substituted aniline derivative featuring a chloro group and a 4-methylpiperidine moiety attached to the aromatic ring. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and specialty chemicals. The presence of the aniline core, a common scaffold in many biologically active compounds, coupled with the lipophilic piperidine ring and the electron-withdrawing chloro group, imparts a distinct set of physicochemical properties that will govern its reactivity, solubility, and interaction with biological systems. This guide serves as a foundational resource for researchers, providing both the known properties and a detailed roadmap for the comprehensive characterization of this compound.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are critical for predicting the compound's behavior in various environments and for designing synthetic and formulation strategies.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| CAS Number | 842965-35-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₂H₁₇ClN₂ | Appchem[2] |

| Molecular Weight | 224.73 g/mol | Sigma-Aldrich[1] |

| Physical Form | Colorless to brown liquid | Sigma-Aldrich[1] |

| Purity | ~95% | Sigma-Aldrich[1] |

| Melting Point | Data not available | Predicted to be a low-melting solid or liquid at room temperature |

| Boiling Point | Data not available | Predicted to be high due to molecular weight and polar groups |

| Solubility | Data not available | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and sparingly soluble in water. |

| pKa | Data not available | Predicted to have a pKa in the range of 3-5 for the anilinic nitrogen, typical for chloro-substituted anilines. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound. The causality behind the choice of methodology is explained to provide a deeper understanding of the characterization process.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide an indication of the purity of a compound and the strength of its intermolecular forces.

-

Melting Point Determination (for solid samples):

-

Method: Capillary melting point apparatus.

-

Protocol: A small, dry sample of the compound is packed into a capillary tube and placed in the melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

-

Rationale: This method is simple, requires a small amount of sample, and provides a sharp melting range for pure crystalline solids.

-

-

Boiling Point Determination:

-

Method: Distillation or micro-boiling point determination.

-

Protocol: For larger quantities, the boiling point can be determined during distillation as the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For smaller quantities, a micro-boiling point method using a Thiele tube can be employed.

-

Rationale: The boiling point is a critical parameter for purification by distillation and for assessing the volatility of the compound.

-

Solubility Profile

The solubility of a compound in various solvents is crucial for its synthesis, purification, formulation, and biological applications.

-

Method: Visual assessment of solubility.

-

Protocol:

-

A small, accurately weighed amount of this compound is added to a known volume of a solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) in a vial at a controlled temperature.

-

The mixture is vortexed for a set period.

-

The solution is visually inspected for the presence of undissolved solid. If the compound dissolves completely, it is classified as soluble. If not, the solubility can be quantified by adding more solvent until dissolution is achieved or by analyzing the saturated solution.

-

-

Rationale: This provides a qualitative or semi-quantitative understanding of the compound's polarity and its suitability for different applications. The aniline and piperidine moieties suggest some polarity, while the aromatic ring and alkyl group contribute to lipophilicity.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values. This is particularly important for drug development, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

-

Method: Potentiometric titration or UV-Vis spectrophotometry.

-

Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

-

-

Rationale: The anilinic nitrogen in this compound is expected to be basic. The electron-withdrawing effect of the adjacent chloro group will likely decrease its basicity compared to aniline. Potentiometric titration is a direct and accurate method for determining the pKa of ionizable groups.

References

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline, a compound of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this molecule is not extensively available in peer-reviewed literature, this document synthesizes foundational chemical principles and data from structurally related compounds to propose its likely synthesis, predict its spectroscopic characteristics, and outline robust methodologies for its definitive structural elucidation. This guide is intended to serve as a valuable resource for researchers working with this and similar substituted anilines, providing both theoretical insights and practical experimental protocols.

Introduction and Rationale

Substituted anilines and piperidines are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[1][2] The title compound, this compound, combines these two key pharmacophores, suggesting its potential as a valuable building block for novel therapeutics. The presence of a chlorine atom on the aniline ring can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in drug design.[3] A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.

This guide will delve into the anticipated molecular architecture of this compound, offering a scientifically grounded framework for its synthesis and characterization.

Physicochemical and Chemical Identity

A summary of the key identifiers and properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 842965-35-9 | [4][5][6] |

| Molecular Formula | C12H17ClN2 | [4][5] |

| Molecular Weight | 224.74 g/mol | [4][5] |

| IUPAC Name | This compound | |

| SMILES | NC1=CC=CC(Cl)=C1N2CCC(C)CC2 | [4] |

| Physical Form | Colorless to brown liquid | |

| Purity (Typical) | ≥95% | [5] |

Proposed Synthetic Pathway

Retrosynthetic Analysis

A logical retrosynthetic disconnection would be at the C-N bond between the aniline ring and the piperidine nitrogen. This suggests 2,3-dichloroaniline or a related activated benzene derivative and 4-methylpiperidine as the starting materials.

Proposed Forward Synthesis

A probable synthetic route is the reaction of a doubly activated chlorobenzene derivative with 4-methylpiperidine. For instance, the reaction of 1,2-difluoro-3-chlorobenzene or 1-fluoro-2,3-dichlorobenzene with 4-methylpiperidine would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom, being a better leaving group in this context, would be displaced by the piperidine nucleophile. A subsequent reduction of a nitro group, if used as an activating group, would yield the final aniline.

A more direct and likely route, given the substitution pattern, is the palladium-catalyzed Buchwald-Hartwig amination.

Workflow for Proposed Buchwald-Hartwig Amination:

Caption: Proposed Buchwald-Hartwig amination synthesis workflow.

Experimental Protocol

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add 2,3-dichloroaniline (1.0 equivalent) and 4-methylpiperidine (1.2 equivalents) dissolved in anhydrous toluene.

-

Heat the reaction mixture at 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7 - 7.2 | m | 3H |

| NH₂ | 3.5 - 4.5 | br s | 2H |

| Piperidine-H (axial/equatorial at C2, C6) | 2.8 - 3.2 | m | 4H |

| Piperidine-H (axial/equatorial at C3, C5) | 1.6 - 1.9 | m | 4H |

| Piperidine-H (at C4) | 1.4 - 1.6 | m | 1H |

| Methyl-H | 0.9 - 1.1 | d | 3H |

Note: Chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The broad singlet for the amine protons is characteristic and its chemical shift is concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N (amine) | 140 - 150 |

| Aromatic C-N (piperidine) | 135 - 145 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 115 - 130 |

| Piperidine C2, C6 | 50 - 60 |

| Piperidine C3, C5 | 30 - 40 |

| Piperidine C4 | 25 - 35 |

| Methyl C | 20 - 25 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a distinct molecular ion peak.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 224 | Corresponding to the ³⁵Cl isotope. |

| [M+2]⁺ | 226 | Corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic for a monochlorinated compound.[7] |

Fragmentation Pattern: The fragmentation would likely involve the loss of the methyl group, cleavage of the piperidine ring, and loss of HCl.

Definitive Structural Elucidation: X-ray Crystallography

While spectroscopic methods provide valuable information about the connectivity of atoms, single-crystal X-ray diffraction provides the most definitive evidence of the three-dimensional molecular structure.[8]

Rationale and Significance

X-ray crystallography would unambiguously determine:

-

The conformation of the piperidine ring (likely a chair conformation).[1][9]

-

The orientation of the methyl group on the piperidine ring (axial vs. equatorial).

-

The bond lengths and angles of the entire molecule.

-

The planarity of the aniline ring system.

-

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group.

Experimental Protocol for X-ray Crystallography

Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for X-ray crystallographic analysis.

-

Crystal Growth: High-quality single crystals are essential.[8] This is often the most challenging step. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the vial, reducing the solubility of the compound and promoting crystallization.

-

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[8]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest several potential applications in drug discovery:

-

As a Scaffold: This molecule can serve as a versatile starting point for the synthesis of more complex molecules with potential biological activity.[10]

-

CNS-Active Agents: The piperidine moiety is a common feature in centrally active agents. The lipophilicity imparted by the chloro and methyl groups may facilitate blood-brain barrier penetration.

-

Enzyme Inhibitors: The aniline and piperidine nitrogens can act as hydrogen bond donors and acceptors, respectively, enabling interactions with the active sites of enzymes.[10]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the molecular structure of this compound. By leveraging data from analogous compounds and established chemical principles, we have outlined a plausible synthetic route and predicted the key spectroscopic features of this molecule. Furthermore, we have detailed the definitive method of X-ray crystallography for its complete structural elucidation. This guide serves as a foundational resource for researchers, enabling them to approach the synthesis, characterization, and application of this and related compounds with a solid theoretical and methodological framework.

References

- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. 842965-35-9 | this compound - AiFChem [aifchem.com]

- 6. 842965-35-9|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 3-Chloro-4-(4-methylpiperidin-1-yl)aniline | 626208-15-9 [smolecule.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 3-Chloro-2-(4-methylpiperidin-1-yl)aniline (CAS No. 842965-35-9).[1][2] As a substituted chloroaniline derivative, this molecule holds potential interest for researchers in medicinal chemistry and materials science. Lacking readily available published spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies outlined herein are designed to be self-validating, providing researchers with a robust framework for the empirical analysis and structural confirmation of this and similar compounds.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound is a multifaceted molecule featuring three key structural domains amenable to spectroscopic elucidation:

-

A Substituted Aromatic Ring: A 1,2,3-trisubstituted benzene ring whose electronic environment is influenced by a chloro group, an amino group, and a bulky piperidinyl substituent.

-

A Primary Aromatic Amine: The -NH₂ group provides characteristic spectroscopic handles, particularly in IR and NMR spectroscopy.

-

A Saturated Heterocycle: The 4-methylpiperidine moiety offers a distinct aliphatic signature, allowing for detailed conformational analysis.

The strategic integration of NMR, IR, and MS is therefore essential for unambiguous structural confirmation. NMR provides a detailed map of the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and offers insight into the molecule's fragmentation pathways and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are required to fully characterize the atomic connectivity and chemical environment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust protocol ensures data reproducibility and accuracy.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred if proton exchange of the -NH₂ group is to be observed.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[3]

-

Acquire a standard ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.[4]

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[5]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will show distinct signals for the aromatic, piperidine, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| Aromatic (H4, H5, H6) | 6.7 - 7.3 | Multiplets (m) | 3H | The exact shifts and coupling patterns depend on the combined electronic effects of the -Cl, -NH₂, and -NR₂ substituents.[6][7] |

| Amine (-NH₂) | 3.5 - 5.0 (broad) | Singlet (s, broad) | 2H | This signal is often broad due to quadrupole effects and solvent exchange. Its position is highly dependent on solvent and concentration. |

| Piperidine (axial/equatorial CH₂) | 2.8 - 3.5 | Multiplets (m) | 4H | Protons on carbons adjacent to the nitrogen (C2', C6') are deshielded.[8] |

| Piperidine (axial/equatorial CH₂) | 1.5 - 2.0 | Multiplets (m) | 4H | Protons on C3' and C5' of the piperidine ring. |

| Piperidine (CH) | 1.2 - 1.8 | Multiplet (m) | 1H | The single proton at the C4' position adjacent to the methyl group. |

| Methyl (-CH₃) | 0.9 - 1.2 | Doublet (d) | 3H | The methyl group on the piperidine ring will be split by the adjacent C4' proton. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Aromatic (C-N, piperidine) | 145 - 155 | The C2 carbon atom is attached to two nitrogen atoms, leading to a downfield shift. |

| Aromatic (C-NH₂) | 140 - 150 | The C1 carbon attached to the primary amine group. |

| Aromatic (C-Cl) | 130 - 140 | The C3 carbon attached to the electronegative chlorine atom. |

| Aromatic (CH) | 115 - 130 | The remaining three aromatic carbons (C4, C5, C6). |

| Piperidine (C2', C6') | 50 - 60 | Carbons adjacent to the nitrogen atom are deshielded. The chemical shift is influenced by N-alkylation.[4] |

| Piperidine (C3', C5') | 25 - 35 | Aliphatic carbons in the piperidine ring.[9] |

| Piperidine (C4') | 30 - 40 | The carbon bearing the methyl group. |

| Methyl (-CH₃) | 15 - 25 | The aliphatic methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Standard IR Analysis

Sample Preparation & Data Acquisition:

-

Ensure the sample is free of water and solvent, as these can obscure key regions of the spectrum.

-

For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly onto the ATR crystal. This is often the most straightforward method.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Perform a background scan of the empty accessory, which is automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong | Primary amines (R-NH₂) typically show two distinct bands in this region: an asymmetric and a symmetric stretch.[10][11][12] This is a key diagnostic feature. |

| C(sp³)-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Arises from the C-H bonds of the 4-methylpiperidine ring. |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium-Strong | Multiple bands are expected in this region, characteristic of the benzene ring. |

| N-H Bend (Amine) | 1580 - 1650 | Medium-Variable | The scissoring vibration of the primary amine group can sometimes overlap with the aromatic C=C stretching bands.[12][13] |

| C-N Stretch (Aromatic Amine) | 1250 - 1340 | Strong | The stretching vibration of the bond between the aromatic ring and the amine nitrogen.[11][12] |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium-Weak | The stretching vibration of the C-N bonds within the piperidine ring.[12] |

| C-Cl Stretch | 600 - 800 | Medium-Strong | The presence of a C-Cl bond is often confirmed by a band in the fingerprint region.[13] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a common technique for the analysis of relatively volatile and stable small molecules, providing reproducible fragmentation patterns that serve as a molecular fingerprint.[14]

Sample Introduction & Ionization:

-

Prepare a dilute solution of the sample (10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[15]

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

Data Acquisition & Analysis:

-

Acquire the mass spectrum in full scan mode to obtain a comprehensive fragmentation pattern.

-

Identify the molecular ion peak ([M]⁺•).

-

Characterize the major fragment ions and propose their structures based on logical bond cleavages.[15]

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum will be crucial for confirming the molecular formula C₁₂H₁₇ClN₂ (MW: 224.73 g/mol ).

| m/z (Nominal) | Proposed Ion/Fragment | Relative Abundance | Rationale & Notes |

| 224 / 226 | [M]⁺• (Molecular Ion) | High | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[14][15] |

| 209 / 211 | [M - CH₃]⁺ | Medium | Loss of the methyl group from the piperidine ring via alpha-cleavage. |

| 189 | [M - Cl]⁺ | Medium-High | Loss of a chlorine radical is a common and favorable fragmentation pathway for chloroaromatic compounds.[14][16] |

| 188 | [M - HCl]⁺• | Medium | The elimination of a neutral HCl molecule is another characteristic fragmentation pathway for ortho-substituted chloroanilines.[14] |

| 126 / 128 | [M - C₆H₁₃N]⁺ | Low | Cleavage of the bond between the aniline ring and the piperidine nitrogen, with charge retained on the chloroaniline fragment. |

| 98 | [C₆H₁₂N]⁺ | Medium | Cleavage of the bond between the aniline ring and the piperidine nitrogen, with charge retained on the 4-methylpiperidine fragment. |

The relative abundance of fragments provides a fingerprint for the molecule's structure. The stability of the resulting carbocations and radical cations dictates the most likely fragmentation pathways.[17]

Workflow Visualization

A generalized workflow for spectroscopic analysis provides a clear overview of the process from sample to structure.

Figure 1: General Spectroscopic Analysis Workflow

Caption: A generalized workflow for structural elucidation.

Conclusion

This guide provides a predictive but scientifically grounded framework for the comprehensive spectroscopic characterization of this compound. By combining ¹H and ¹³C NMR, FT-IR, and EI-MS, researchers can obtain orthogonal data points that, when taken together, allow for the unambiguous confirmation of the compound's chemical structure. The detailed protocols and predicted spectral features herein serve as a valuable reference for the experimental analysis of this molecule and other complex substituted anilines, ensuring data integrity and facilitating efficient drug development and chemical research.

References

- 1. scbt.com [scbt.com]

- 2. appchemical.com [appchemical.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. N-Formylpiperidine(2591-86-8) 13C NMR spectrum [chemicalbook.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. wikieducator.org [wikieducator.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline in Modern Synthesis

An In-Depth Technical Guide for Medicinal and Process Chemistry

Executive Summary

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-2-(4-methylpiperidin-1-yl)aniline emerges as a highly valuable, yet specialized, heterocyclic building block. Its unique substitution pattern—a sterically accessible aniline nitrogen ortho to a bulky, electron-donating piperidine moiety, and a meta-chloro substituent—offers a nuanced profile of reactivity and structural potential. This guide provides an in-depth analysis of its physicochemical properties, a robust synthesis protocol based on modern cross-coupling chemistry, and a discussion of its application as a strategic scaffold in the development of pharmacologically active agents.

Core Molecular Profile

This compound is a substituted aniline derivative that combines several key structural features beneficial for medicinal chemistry. The piperidine ring is a privileged scaffold known to enhance solubility and metabolic stability, while the chloro-substituted aniline core provides a versatile handle for a multitude of chemical transformations.[1][2]

Physicochemical & Structural Data

A summary of the key properties for this compound is presented below. These properties are essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 842965-35-9 | [3] |

| Molecular Formula | C₁₂H₁₇ClN₂ | [3] |

| Molecular Weight | 224.74 g/mol | [3] |

| Appearance | Colorless to brown liquid | Sigma-Aldrich |

| Purity | Typically ≥95% | [4] |

| MDL Number | MFCD06010255 | [3] |

| SMILES | CC1CCN(CC1)C2=C(N)C=CC=C2Cl | [4] |

Synthesis Pathway: A Modern Approach via Buchwald-Hartwig Amination

While several synthetic routes could be envisioned, the most direct and industrially scalable approach for synthesizing ortho-piperidino anilines is the palladium-catalyzed Buchwald-Hartwig amination.[5] This reaction has revolutionized C-N bond formation, offering high yields and excellent functional group tolerance where traditional methods like nucleophilic aromatic substitution would fail or require harsh conditions.[6]

The proposed synthesis involves the selective mono-amination of 2,3-dichloroaniline with 4-methylpiperidine. The choice of a specialized phosphine ligand is critical to favor the desired coupling at the more sterically hindered C2 position and to achieve high catalytic turnover.

Conceptual Synthesis Workflow

The diagram below outlines the key steps in the proposed synthesis, from starting materials to the final purified product.

Caption: Conceptual workflow for the synthesis of the target compound.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for Buchwald-Hartwig amination of challenging aryl chlorides.[7][8][9] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure catalyst stability and optimal yield.

Materials & Reagents:

-

2,3-Dichloroaniline (1.0 equiv)

-

4-Methylpiperidine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene

Procedure:

-

Vessel Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is allowed to cool to room temperature under a stream of nitrogen.

-

Reagent Charging: To the flask, add 2,3-dichloroaniline (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), RuPhos (0.03 equiv), and sodium tert-butoxide (1.5 equiv).

-

Solvent & Nucleophile Addition: The flask is evacuated and backfilled with nitrogen three times. Anhydrous toluene is added via syringe, followed by the addition of 4-methylpiperidine (1.2 equiv). The volume of toluene should be sufficient to create a 0.1 to 0.5 M solution with respect to the starting aniline.

-

Reaction Execution: The resulting mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS, checking for the consumption of the starting 2,3-dichloroaniline. Typical reaction times range from 12 to 24 hours.

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and carefully quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a liquid.

Application as a Strategic Building Block

The true value of this compound lies in the orthogonal reactivity of its functional groups. The primary aromatic amine is a potent nucleophile, ideal for forming amide, urea, sulfonamide, or secondary amine linkages, which are ubiquitous in pharmacologically active molecules.[6]

Key Reactions & Transformations

The aniline nitrogen is the primary site for elaboration. It can readily participate in a variety of bond-forming reactions crucial for drug development programs.

Caption: Common synthetic elaborations of the aniline moiety.

Case Study: Application in Kinase Inhibitor Scaffolds

While specific examples for this exact molecule are often proprietary, analogous structures are frequently cited in patent literature for kinase inhibitors, such as Raf inhibitors for oncology applications.[10] In this context, a halo-aniline building block serves as the core fragment. The aniline nitrogen is used to form a urea or amide bond, linking it to another aromatic or heterocyclic system. The piperidine and chloro substituents then serve to modulate potency, selectivity, and pharmacokinetic properties (ADME).

Example Workflow (Hypothetical, based on patent literature[10]):

-

Urea Formation: this compound is reacted with a substituted aryl isocyanate (e.g., 4-nitrophenyl isocyanate) in an aprotic solvent like dichloromethane or THF to form the corresponding urea.

-

Further Elaboration: The newly formed molecule, now containing the core urea linkage, can be further modified. For example, if a nitro group was incorporated, it could be reduced to an amine and subsequently acylated or alkylated, demonstrating the modular nature of this synthetic strategy.

This modular approach allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies, a critical process in modern drug discovery. The piperidine moiety, in particular, is known to improve drug-like properties and can form key interactions within the binding pockets of biological targets.[11]

Safety, Handling, and Storage

As with all substituted anilines, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a sophisticated chemical building block with significant potential for researchers in organic synthesis and drug development. Its synthesis via robust palladium-catalyzed methods makes it accessible, while its inherent structural features—a nucleophilic handle for elaboration and a privileged piperidine scaffold—make it a strategic component for constructing novel molecules with tailored biological activities. Proper understanding of its reactivity and safe handling are key to unlocking its full potential in the laboratory.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 842965-35-9 | this compound - AiFChem [aifchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. commonorganicchemistry.com [commonorganicchemistry.com]

- 11. ijnrd.org [ijnrd.org]

Unlocking the Therapeutic Promise: A Researcher's Guide to the Potential Biological Activities of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline Derivatives

An In-Depth Technical Guide

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 3-Chloro-2-(4-methylpiperidin-1-yl)aniline core represents a compelling, yet underexplored, chemical entity. It merges three key pharmacophoric features: a substituted aniline ring, a halogen atom (chloro), and a saturated heterocycle (4-methylpiperidine). Substituted anilines are integral to a vast array of pharmaceuticals, prized for their ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] The chloro group acts as a bioisostere for hydrogen, modifying the molecule's lipophilicity, metabolic stability, and electronic properties, which can profoundly influence target binding. The piperidine moiety, a frequent component in successful CNS and anticancer drugs, enhances solubility and provides a three-dimensional structural element crucial for specific receptor engagement.[2]

This guide moves beyond a simple literature review. It serves as a strategic roadmap for researchers and drug development professionals, outlining the potential biological activities of this scaffold based on robust structure-activity relationship (SAR) data from analogous compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols to test these hypotheses, and present a framework for systematic investigation.

Section 1: The Anticancer Hypothesis - Targeting Kinase Pathways

The most promising avenue for derivatives of the this compound scaffold lies in oncology. This hypothesis is strongly supported by recent research into hybrid molecules incorporating a 1-(methylpiperidin-4-yl)aniline moiety, which have demonstrated potent inhibitory activity against the MERTK tyrosine kinase, a member of the TAM (Tyro3, Axl, MERTK) family.[3] MERTK is a critical regulator of cell survival, proliferation, and apoptosis, and its overexpression is implicated in numerous cancers, including non-small cell lung cancer and breast cancer.[3]

The core aniline structure provides a hydrogen bond donor, while the piperidine can orient the molecule within the ATP-binding pocket of the kinase. The chloro-substituent on the aniline ring can further enhance binding affinity through specific halogen bonding or by modulating the pKa of the aniline nitrogen.

Proposed Mechanism of Action: Kinase Inhibition

Derivatives of this scaffold are hypothesized to act as Type I or Type II kinase inhibitors. They may compete with ATP for binding to the kinase's active site, thereby blocking the downstream phosphorylation cascade that promotes cancer cell proliferation and survival.

Caption: Hypothesized MERTK signaling inhibition by aniline derivatives.

Experimental Workflow for Anticancer Screening

A logical, multi-stage approach is essential to validate the anticancer potential and elucidate the mechanism of action.

Caption: Workflow for anticancer evaluation of aniline derivatives.

Quantitative Anticancer Activity of Analogous Scaffolds

To provide context, the following table summarizes the cytotoxic activity of structurally related compounds against various cancer cell lines. This data underscores the potential of the aniline-piperidine framework.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo-triazine/Methylpiperidine-aniline Hybrid | A549 (Lung) | 0.36 | [3] |

| Pyrrolo-triazine/Methylpiperidine-aniline Hybrid | MCF-7 (Breast) | 0.42 | [3] |

| 3-Chloro-3-methyl-diarylpiperidin-4-one | H929 (Myeloma) | ~1.0 | [2] |

| 2-Furyl Substituted Aniline | MCF-7 (Breast) | Varies | [4] |

| 2-Furyl Substituted Aniline | H-460 (Lung) | Varies | [4] |

Section 2: Potential Antimicrobial and Antifungal Activity

The aniline scaffold, particularly when halogenated, is a well-established pharmacophore in antimicrobial drug discovery.[5] Chloro-aniline derivatives have demonstrated notable antibacterial properties.[5] Furthermore, the incorporation of heterocyclic rings, such as piperidine, can enhance antimicrobial potency.[6] The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.

Screening Strategy: Determining Minimum Inhibitory Concentration (MIC)

The primary method for evaluating antimicrobial activity is the determination of the MIC, which is the lowest concentration of an agent that prevents the visible growth of a microorganism. A standard broth microdilution or agar diffusion assay is the method of choice.

Key Pathogens for Screening:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[7]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[7]

-

Fungal strains: Candida albicans, Aspergillus niger[8]

Quantitative Antimicrobial Activity of Analogous Scaffolds

| Compound Class | Microorganism | Activity Metric | Result | Reference |

| N-substituted anilines with hetaryl fragments | Trichophyton rubrum | MIC | 3.12-6.25 µg/mL | [4] |

| 2-Azetidinone derivatives | S. aureus, E. coli | Zone of Inhibition | Moderate to High | [7] |

| Pyrazole-carboxamide derivatives | S. aureus, E. coli | MIC | Not specified | [9] |

Section 3: Potential Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Compounds containing piperazine (structurally related to piperidine) and chloroquinoline (structurally related to chloro-aniline) scaffolds have shown potent anti-inflammatory and analgesic activities.[10][11] The proposed mechanism for these related compounds involves the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandins, often through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11][12]

Screening Strategy: In Vitro and In Vivo Models

A tiered approach is recommended:

-

In Vitro Screening: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the inhibition of NO production (via the Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qRT-PCR.[12]

-

In Vivo Validation: For promising compounds, the carrageenan-induced paw edema model in mice is a standard method to evaluate acute anti-inflammatory effects.[10][11]

Quantitative Anti-inflammatory Activity of Analogous Scaffolds

| Compound Class | Assay | Target/Model | IC50 / Result | Reference |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | NO Inhibition | RAW 264.7 cells | Potent | [10][11] |

| Ferrocenyl(piperazine-1-yl)methanone derivative | NO Inhibition | RAW 264.7 cells | 7.65 µM | [12] |

| 4-Indole-2-arylaminopyrimidine derivative | Cytokine Release | A549 cells | 62-77% inhibition of IL-6 | [13] |

Section 4: Detailed Experimental Protocols

The trustworthiness of any investigation hinges on reproducible, validated methodologies. The following protocols are provided as a starting point for the evaluation of this compound derivatives.

Protocol 4.1: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4.2: Broth Microdilution for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin may be used for clearer results.

Protocol 4.3: Griess Assay for Nitric Oxide (NO) Inhibition

Principle: This assay quantifies nitrite (a stable product of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the NO concentration.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Allow them to adhere, then pre-treat with various concentrations of the test derivatives for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Reading: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The structural alerts within this molecule strongly suggest potential for significant biological activity, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. The experimental frameworks and detailed protocols provided in this guide offer a validated pathway for researchers to systematically explore these possibilities. Future work should focus on synthesizing a diverse library of derivatives, establishing robust structure-activity relationships, and identifying specific molecular targets to transform this promising scaffold into a clinically relevant lead compound.

References

- 1. cresset-group.com [cresset-group.com]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. sid.ir [sid.ir]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

"safety and handling of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline"

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline

Introduction

This compound is a substituted aniline derivative that, due to its structural motifs, is of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, incorporating a chloroaniline core and a sterically-hindered cyclic amine, suggests its utility as a key building block in the synthesis of complex molecular architectures. However, the very features that make it synthetically valuable also necessitate a thorough and cautious approach to its handling.

As a compound that is not extensively documented in public safety literature, a comprehensive understanding of its potential hazards must be inferred from its constituent parts: the chloroaniline moiety and the N-aryl piperidine system. This guide provides a detailed, scientifically-grounded framework for the safe handling, storage, and disposal of this compound, designed for professionals in research and development. The protocols herein are based on established principles of chemical safety and an analysis of analogous structures.

Hazard Identification and Risk Assessment

A proactive risk assessment is the cornerstone of laboratory safety. For a novel or sparsely-documented compound like this compound, this assessment is built upon the known toxicological and hazard profiles of its primary functional groups.

Toxicological Profile based on Structural Analogs

-

The Chloroaniline Moiety: Chloroanilines are a class of compounds known for their systemic toxicity. The primary hazard associated with anilines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis, headache, dizziness, and in severe cases, can be fatal. They are readily absorbed through the skin, making dermal contact a significant route of exposure. Furthermore, anilines are classified as suspected carcinogens and are toxic to aquatic life.

-

The 4-Methylpiperidine Moiety: Piperidine and its alkylated derivatives are cyclic secondary amines that are typically alkaline and corrosive. They can cause severe skin burns and eye damage. Vapors are irritating to the respiratory tract, and the compounds are generally considered harmful if swallowed or inhaled. While less systemically toxic than anilines, their local corrosive effects are a primary concern.

Predicted Hazard Profile

Based on this analysis, this compound should be treated as a highly toxic substance with potential corrosive properties .

| Hazard Class | Predicted Risk | Justification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2/3 | High potential for toxicity via all routes, primarily driven by the chloroaniline core. |

| Skin Corrosion/Irritation | Category 1B/2 | Potential for corrosive or irritant effects from the piperidine moiety. |

| Serious Eye Damage/Irritation | Category 1 | High risk of serious eye damage due to alkalinity of the amine. |

| Carcinogenicity | Suspected Carcinogen | Based on classifications for analogous aniline compounds. |

| Specific Target Organ Toxicity | Blood (Methemoglobinemia) | Primary systemic risk from the aniline structure. |

| Aquatic Toxicity | High | Chloroaromatic compounds are known to be persistent and toxic to aquatic organisms. |

Risk Assessment Workflow

The following diagram outlines the logical flow for a risk assessment before handling the compound.

Caption: Risk assessment and workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Given the high predicted toxicity, robust control measures are mandatory.

-

Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Use double-gloving. An inner nitrile glove provides a base layer of protection, while an outer, heavier-duty glove (e.g., butyl rubber or Viton) offers enhanced resistance to advection and degradation. Gloves must be changed immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers or quenching reactions.

-

Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: While the fume hood is the primary control, a properly fitted respirator with organic vapor cartridges may be required for emergency situations or if there is a potential for fume hood failure.

-

Detailed Handling and Storage Protocols

Step-by-Step Weighing and Transfer Protocol

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, glassware, weighing boat, waste container) within the hood before retrieving the compound.

-

Aliquotting: Retrieve the stock container from storage. Do not open it outside the fume hood.

-

Weighing: Tare a suitable weighing container (e.g., a glass vial or boat). Carefully transfer the desired amount of the solid compound using a clean, dedicated spatula. Avoid creating dust.

-

Transfer: If transferring to a reaction vessel, do so carefully to minimize loss and potential for contamination. Use a powder funnel if necessary.

-

Cleanup: Immediately after transfer, cap the stock container securely. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste. Dispose of the weighing boat and bench paper in a designated solid hazardous waste container.

General Handling Workflow Diagram

Caption: Step-by-step workflow for the safe handling of the target compound in a laboratory setting.

Storage Requirements

-

Container: Store in the original, tightly sealed container.

-

Location: Store in a cool, dry, well-ventilated area designated for toxic chemicals.

-

Compatibility: Keep away from strong oxidizing agents, acids, and acid chlorides.

-

Security: The storage location should be secured against unauthorized access.

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

For a small spill within a fume hood:

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or a commercial chemical absorbent).

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, collecting all materials for disposal as hazardous waste.

For a large spill or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Disposal

All waste containing this compound, including contaminated consumables, absorbent materials, and reaction residues, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Methodological & Application

Synthetic Route for 3-Chloro-2-(4-methylpiperidin-1-yl)aniline: An Application Note and Detailed Protocol

Introduction

3-Chloro-2-(4-methylpiperidin-1-yl)aniline is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a chlorinated aniline core appended with a 4-methylpiperidine moiety, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The strategic placement of the chloro, amino, and bulky piperidinyl groups offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a detailed, two-step synthetic route for the preparation of this compound, designed for researchers and scientists in the field. The protocol emphasizes experimental causality, safety, and robust validation at each stage.

Rationale for the Selected Synthetic Route

The synthesis of this compound is strategically approached via a two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a chemoselective reduction of a nitro group. This route was selected for its reliability, regiochemical control, and the commercial availability of the starting materials.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis commences with 1,2-dichloro-3-nitrobenzene as the starting material. The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group.[1][2] In 1,2-dichloro-3-nitrobenzene, the chlorine atom at the C-2 position is ortho to the nitro group, rendering it highly susceptible to displacement by a nucleophile. The chlorine at the C-1 position is meta and thus significantly less reactive.[3] This inherent electronic bias allows for a highly regioselective substitution with 4-methylpiperidine at the C-2 position, a critical factor for the success of this synthesis.

-

Step 2: Chemoselective Nitro Group Reduction : The intermediate, 3-chloro-2-(4-methylpiperidin-1-yl)-1-nitrobenzene, is then converted to the target aniline. While catalytic hydrogenation is a common method for nitro group reduction, it carries a significant risk of hydrodehalogenation, which would undesirably remove the chlorine substituent.[4] To circumvent this, a chemoselective reduction using tin(II) chloride (SnCl₂) in an acidic medium is employed. This method is well-established for its mildness and high tolerance for sensitive functional groups, including aryl halides, making it the ideal choice for this transformation.[4][5]

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1,2-Dichloro-3-nitrobenzene | ≥98% | Sigma-Aldrich |

| 4-Methylpiperidine | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ≥98% | Sigma-Aldrich |

| Ethanol (EtOH), 200 proof | ACS Grade | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade reagents | Lab-prepared |

| Brine (Saturated NaCl solution) | ACS Grade reagents | Lab-prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |